molecular formula C20H18ClN3O3S B2573221 N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 955281-35-3

N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer: B2573221
CAS-Nummer: 955281-35-3
Molekulargewicht: 415.89
InChI-Schlüssel: BGVXZDHCAPTDHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CQPySB, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against protozoal infections and as an antimalarial agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H18ClN3O3S
  • Molecular Weight : 415.89 g/mol
  • CAS Number : 955281-35-3
  • IUPAC Name : N-(6-chloroquinolin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Synthesis and Characterization

CQPySB is synthesized through a multi-step process involving the reaction of 6-chloroquinoline derivatives with sulfonyl chlorides and amines. The following steps outline the synthesis:

  • Formation of the Quinoline Derivative : Reaction of 6-chloroquinoline with an appropriate sulfonyl chloride.
  • Pyrrolidine Addition : Coupling with pyrrolidine to introduce the pyrrolidinyl group.
  • Purification : The final product is purified using chromatographic techniques.

Characterization is typically performed using methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Antimalarial Activity

CQPySB has shown promising antimalarial activity in various studies. For instance, it was evaluated against Plasmodium falciparum, demonstrating significant inhibition with an IC50 value lower than that of traditional antimalarial drugs like chloroquine. In vitro studies indicated that CQPySB effectively disrupts the parasite's lifecycle by targeting specific metabolic pathways.

CompoundIC50 (µM)Reference
CQPySB1.42
Chloroquine15.0
Quinine275.6

Antiprotozoal Activity

In addition to its antimalarial properties, CQPySB has been evaluated for its antiprotozoal effects against Entamoeba histolytica. Studies have shown that it exhibits significant antiamoebic activity with favorable safety profiles compared to standard treatments like metronidazole.

CompoundIC50 (µM)Reference
CQPySB0.14
Metronidazole1.80

The proposed mechanism of action for CQPySB involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis in protozoa.
  • Disruption of Cellular Signaling : By interfering with signal transduction pathways, CQPySB may alter cellular responses critical for parasite survival.
  • Membrane Disruption : The compound could also affect membrane integrity in protozoan cells, leading to cell death.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of CQPySB:

  • Study on Antimalarial Efficacy : A comparative study highlighted CQPySB's superior efficacy over traditional drugs in vitro, suggesting it as a candidate for further development in malaria treatment.
  • Toxicological Assessment : In vivo studies indicated low toxicity levels in mammalian models, supporting its potential for therapeutic use without significant side effects.

Eigenschaften

IUPAC Name

N-(6-chloroquinolin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-15-5-8-18-17(13-15)19(9-10-22-18)23-20(25)14-3-6-16(7-4-14)28(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXZDHCAPTDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.